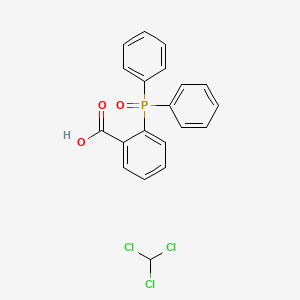
Pentanamide, 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanamide, 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-: is a chemical compound with the molecular formula C15H20ClNO . This compound is characterized by the presence of a pentanamide group, a chlorine atom, and a tetrahydro-1-naphthalenyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- typically involves the reaction of 5-chloropentanoyl chloride with 1,2,3,4-tetrahydro-1-naphthylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Pentanamide, 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pentanamides with various functional groups.
Applications De Recherche Scientifique
Pentanamide, 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pentanamide, 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-Chloro-N-(4-nitrophenyl)pentanamide: Similar in structure but contains a nitrophenyl group instead of a tetrahydro-1-naphthalenyl group.
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)pentanamide: Lacks the chlorine atom present in Pentanamide, 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-.
Uniqueness: Pentanamide, 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- is unique due to the presence of both the chlorine atom and the tetrahydro-1-naphthalenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
824958-29-4 |
|---|---|
Formule moléculaire |
C15H20ClNO |
Poids moléculaire |
265.78 g/mol |
Nom IUPAC |
5-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide |
InChI |
InChI=1S/C15H20ClNO/c16-11-4-3-10-15(18)17-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,6,8,14H,3-5,7,9-11H2,(H,17,18) |
Clé InChI |
JGXHJKCVKARNQY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)NC(=O)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


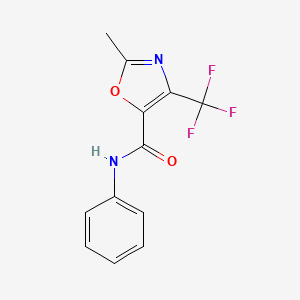
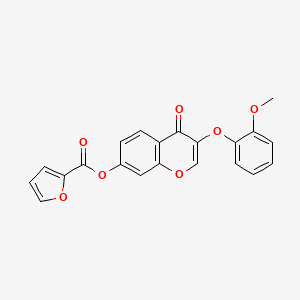
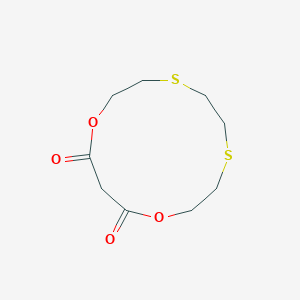
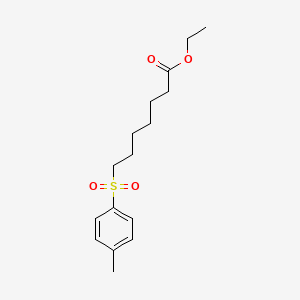
![1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide](/img/structure/B14230312.png)
![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
![(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14230345.png)

![acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol](/img/structure/B14230359.png)
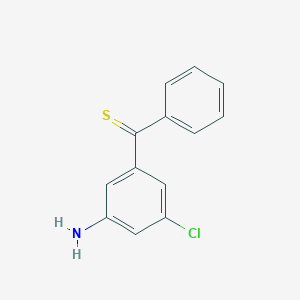
![1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone](/img/structure/B14230361.png)

